![molecular formula C17H12N2 B14424665 3-Phenylpyrrolo[2,1-A]phthalazine CAS No. 82027-00-7](/img/structure/B14424665.png)
3-Phenylpyrrolo[2,1-A]phthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylpyrrolo[2,1-A]phthalazine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by a fused ring system that includes a pyrrole ring and a phthalazine ring, with a phenyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrrolo[2,1-A]phthalazine typically involves multicomponent reactions. One common method includes the reaction of phthalazine with 1,1-dicyanoalkenes and alkyl isocyanides in an acetonitrile-water mixture. This reaction proceeds in a biphasic system, allowing for high reaction rates and yields of substituted pyrrolo[2,1-A]phthalazines . The reaction is usually complete within 12-18 hours when controlled by thin-layer chromatography (TLC) to monitor the disappearance of the isocyanide spot .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent composition, and reaction time to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrrolo[2,1-A]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole or phthalazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that favor electrophilic or nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.
Scientific Research Applications
3-Phenylpyrrolo[2,1-A]phthalazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Phenylpyrrolo[2,1-A]phthalazine and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives act as inhibitors of specific enzymes or receptors, leading to their pharmacological effects. The exact mechanism depends on the specific structure of the derivative and its target in the biological system.
Comparison with Similar Compounds
3-Phenylpyrrolo[2,1-A]phthalazine can be compared with other similar compounds such as:
Pyrrolo[2,1-A]phthalazine derivatives: These compounds share the same core structure but differ in the substituents attached to the rings.
Phthalazine derivatives: These compounds have a similar phthalazine ring but lack the fused pyrrole ring.
Pyrrole derivatives: These compounds contain the pyrrole ring but do not have the fused phthalazine ring.
The uniqueness of this compound lies in its fused ring system, which imparts specific chemical and physical properties that are not present in its individual components or other related compounds.
Properties
CAS No. |
82027-00-7 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
3-phenylpyrrolo[2,1-a]phthalazine |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)16-10-11-17-15-9-5-4-8-14(15)12-18-19(16)17/h1-12H |
InChI Key |
DRFFMSWQVYFYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2N=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


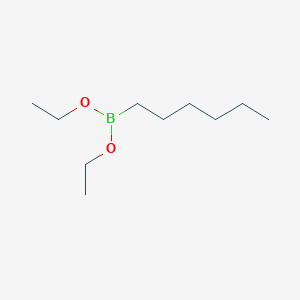

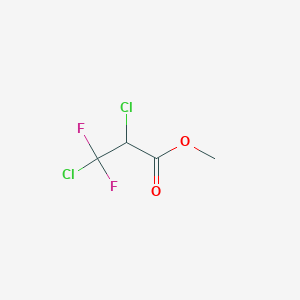

![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)

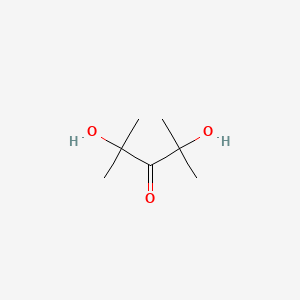
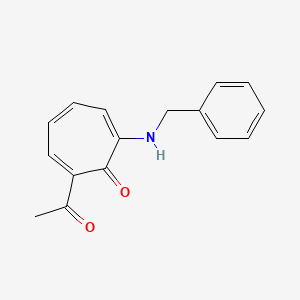

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
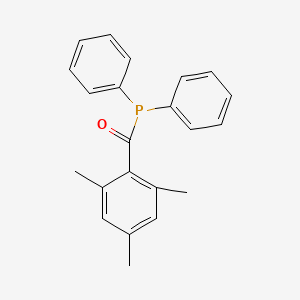
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)

methanone](/img/structure/B14424648.png)
